molecular formula C9H8ClNO4 B14569707 5-Chloro-2,2-dimethyl-6-nitro-2H-1,3-benzodioxole CAS No. 61588-38-3

5-Chloro-2,2-dimethyl-6-nitro-2H-1,3-benzodioxole

Cat. No.: B14569707
CAS No.: 61588-38-3
M. Wt: 229.62 g/mol
InChI Key: KDMBCRASPRWSCY-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethyl-6-nitro-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzene ring fused with a dioxole ring, which is further substituted with a chlorine atom, two methyl groups, and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethyl-6-nitro-2H-1,3-benzodioxole typically involves the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solutions and tetraalkylammonium or phosphonium salts. The reaction conditions often include the use of alkyl iodides to facilitate the formation of the benzodioxole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-6-nitro-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzodioxoles depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,2-dimethyl-6-nitro-2H-1,3-benzodioxole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethyl-6-nitro-2H-1,3-benzodioxole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial and anticancer effects. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: Lacks the chlorine, nitro, and methyl substitutions.

    5-Nitro-1,3-benzodioxole: Similar structure but without the chlorine and methyl groups.

    2,2-Dimethyl-1,3-benzodioxole: Lacks the chlorine and nitro groups.

Uniqueness

5-Chloro-2,2-dimethyl-6-nitro-2H-1,3-benzodioxole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the nitro group contributes to its potential biological activities. The methyl groups increase its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

61588-38-3

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

5-chloro-2,2-dimethyl-6-nitro-1,3-benzodioxole

InChI

InChI=1S/C9H8ClNO4/c1-9(2)14-7-3-5(10)6(11(12)13)4-8(7)15-9/h3-4H,1-2H3

InChI Key

KDMBCRASPRWSCY-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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